Adrixetinib
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Overview
Description
Adrixetinib is a small molecule drug developed by Qurient Co., Ltd. It is known for its inhibitory effects on receptor tyrosine kinases, specifically AXL, Mer, and CSF1R. These kinases play crucial roles in various cellular processes, including cell survival, proliferation, and migration. This compound has shown potential in treating various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adrixetinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Adrixetinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Adrixetinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for various cancers, particularly those resistant to conventional treatments.
Industry: Utilized in the development of targeted therapies and personalized medicine approaches
Mechanism of Action
Adrixetinib exerts its effects by inhibiting the activity of receptor tyrosine kinases AXL, Mer, and CSF1R. These kinases are involved in key signaling pathways that regulate cell survival, proliferation, and migration. By blocking these pathways, this compound can induce apoptosis (programmed cell death) and inhibit tumor growth. The molecular targets and pathways involved include the PI3K/AKT and MAPK/ERK signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Cabozantinib: Another tyrosine kinase inhibitor targeting MET, VEGFR, and AXL.
Crizotinib: Inhibits ALK, ROS1, and MET kinases.
Gilteritinib: Targets FLT3 and AXL kinases.
Uniqueness of Adrixetinib
This compound is unique due to its triple inhibition of AXL, Mer, and CSF1R, which provides a broader spectrum of activity against various cancers. This multi-target approach enhances its potential efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Properties
CAS No. |
2394874-66-7 |
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Molecular Formula |
C25H24F3N5O5 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H24F3N5O5/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34) |
InChI Key |
BWUUJXXFCSYLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F |
Origin of Product |
United States |
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